molecular formula C26H28N4S B2390699 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-36-3

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2390699
CAS No.: 851971-36-3
M. Wt: 428.6
InChI Key: JQWMKNOJXFWLBS-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound that features a thiourea group bonded to an indole, phenethyl, and pyridin-2-ylmethyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 2-methyl-1H-indole-3-ethylamine with phenethyl isothiocyanate and pyridin-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route, optimized for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole and pyridine rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the indole and pyridine rings.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The thiourea group can also form strong hydrogen bonds, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea
  • 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
  • 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea

Uniqueness

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the indole, phenethyl, and pyridine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-20-23(24-12-5-6-13-25(24)29-20)15-18-30(19-22-11-7-8-16-27-22)26(31)28-17-14-21-9-3-2-4-10-21/h2-13,16,29H,14-15,17-19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWMKNOJXFWLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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